(2E)-1-(3-Methylphenyl)-3-(thiophen-2-yl)prop-2-en-1-one
Description
(2E)-1-(3-Methylphenyl)-3-(thiophen-2-yl)prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone core with a 3-methylphenyl group (ring A) and a thiophen-2-yl moiety (ring B). Chalcones, including this compound, are notable for their planar structure, which facilitates π-conjugation and diverse applications in pharmaceuticals, materials science, and nonlinear optics. The 3-methyl substitution on the phenyl ring introduces steric and electronic effects, while the thiophene group enhances heterocyclic interactions, influencing biological activity and physicochemical properties .
Properties
IUPAC Name |
(E)-1-(3-methylphenyl)-3-thiophen-2-ylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12OS/c1-11-4-2-5-12(10-11)14(15)8-7-13-6-3-9-16-13/h2-10H,1H3/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDGCQUJGJLZOEK-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C=CC2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)C(=O)/C=C/C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Standard Reaction Conditions
A typical procedure involves dissolving 3-methylacetophenone (10 mmol) and thiophene-2-carbaldehyde (10 mmol) in absolute ethanol (30 mL) with aqueous sodium hydroxide (40%, 1.5 mL) as the catalyst. The mixture is stirred at room temperature for 4–6 hours, after which the reaction is quenched with dilute hydrochloric acid (10% v/v) to precipitate the crude product. Recrystallization from ethanol yields the pure (2E)-isomer, with reported yields ranging from 68% to 75%.
Critical Parameters:
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Base Selection: Sodium hydroxide outperforms potassium hydroxide in minimizing side reactions (e.g., aldol addition byproducts), as demonstrated by a 12% increase in yield when switching from KOH to NaOH under identical conditions.
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Solvent Effects: Ethanol provides optimal polarity for balancing reactant solubility and transition-state stabilization. Methanol alternatives reduce yields by 8–15% due to premature precipitation.
Sonochemical Synthesis Using Iron Oxide Nanoparticles (FeONPs)
Recent advances highlight the use of FeONPs as a heterogeneous catalyst in sonochemical synthesis, achieving higher yields (82–91%) under milder conditions.
Procedure and Optimization
In this method, 3-methylacetophenone (10 mmol) and thiophene-2-carbaldehyde (10 mmol) are combined with FeONPs (5 mol%) in ethanol (20 mL) and subjected to ultrasonic irradiation (40 kHz, 300 W) for 30 minutes. The magnetic catalyst is recovered via external magnet, and the product is isolated by solvent evaporation.
Advantages Over Conventional Methods:
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Reaction Time: Reduced from 4–6 hours to 30 minutes.
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Yield Improvement: 82% versus 68% for the traditional approach.
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Environmental Impact: FeONPs enable catalyst reuse for up to five cycles without significant activity loss.
Alternative Base and Solvent Systems
Piperidine-Catalyzed Reactions in Aprotic Media
Replacing aqueous bases with piperidine (10 mol%) in tetrahydrofuran (THF) under reflux (66°C, 8 hours) yields the target compound in 73% yield. This method minimizes hydrolysis of the thiophene ring but requires anhydrous conditions.
Microwave-Assisted Synthesis
Microwave irradiation (150 W, 100°C) in dimethylformamide (DMF) with potassium tert-butoxide as the base reduces reaction time to 15 minutes, albeit with a lower yield (61%) due to thermal decomposition.
Industrial-Scale Production Considerations
Scaling up chalcone synthesis necessitates addressing solvent recovery, catalyst recycling, and energy efficiency. Continuous flow reactors operating at 50°C with a residence time of 30 minutes achieve 85% yield while reducing ethanol consumption by 40% compared to batch processes.
Table 1: Comparative Analysis of Synthesis Methods
| Method | Catalyst | Solvent | Time | Yield (%) |
|---|---|---|---|---|
| Claisen-Schmidt | NaOH | Ethanol | 4 h | 68–75 |
| Sonochemical (FeONPs) | FeONPs | Ethanol | 0.5 h | 82–91 |
| Microwave-Assisted | KOtBu | DMF | 0.25 h | 61 |
| Continuous Flow | NaOH | Ethanol | 0.5 h | 85 |
Characterization and Quality Control
Spectroscopic Validation
Chemical Reactions Analysis
Types of Reactions
(2E)-1-(3-Methylphenyl)-3-(thiophen-2-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Epoxides, hydroxylated derivatives.
Reduction: Alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
(2E)-1-(3-Methylphenyl)-3-(thiophen-2-yl)prop-2-en-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2E)-1-(3-Methylphenyl)-3-(thiophen-2-yl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by modulating signaling pathways such as the PI3K/Akt pathway. Its antimicrobial activity could be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups: Substitutions like bromine (electron-withdrawing) on ring A improve crystallographic stability , while methoxy or dimethylamino (electron-donating) groups enhance electronic conjugation and bioactivity .
- Positional Effects : Hydroxyl groups at the ortho position (e.g., 2-hydroxyphenyl) improve antibacterial activity compared to para-substituted analogs .
Antimicrobial Activity
The target compound’s methyl group on ring A contrasts with hydroxylated analogs (e.g., (E)-1-(2-hydroxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one), which exhibit stronger antibacterial effects against S. aureus (MIC: 12.5 µg/mL) . The absence of polar groups in the target compound may reduce microbial membrane interaction but could enhance lipophilicity for improved bioavailability.
Antiviral Potential
Chalcones with dimethylamino substituents (e.g., (2E)-3-[4-(Dimethylamino)phenyl]-1-(thiophen-2-yl)prop-2-en-1-one) show strong interactions with ACE2, a critical target for SARS-CoV-2 entry .
Physicochemical Properties
Nonlinear Optical (NLO) Properties
The target compound exhibits a second-order nonlinear susceptibility (c(3)) value of 369.294 × 10²² m² V⁻², 1.33 times higher than (2E)-3-(3-methylphenyl)-1-(4-nitrophenyl)prop-2-en-1-one and significantly exceeding brominated analogs . This highlights the thiophene ring’s role in enhancing hyperpolarizability.
Research Findings and Implications
- Structure-Activity Relationship (SAR) : The 3-methyl group on ring A balances steric effects and lipophilicity, while the thiophene ring contributes to electronic delocalization. Substitutions with halogens or polar groups (e.g., -OH, -OCH3) modulate bioactivity and optical properties .
- Contradictions : While electron-withdrawing groups generally enhance inhibitory activity (e.g., IC50 trends in ), methoxy substitutions (electron-donating) in cluster 6 chalcones reduce potency, suggesting context-dependent SAR .
Biological Activity
(2E)-1-(3-Methylphenyl)-3-(thiophen-2-yl)prop-2-en-1-one, commonly referred to as a chalcone derivative, is an organic compound characterized by its unique structure comprising a thiophene ring and a 3-methylphenyl group. This compound has garnered attention due to its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
- Molecular Formula : C14H12OS
- Molecular Weight : 228.31 g/mol
- CAS Number : 79442-33-4
Antimicrobial Activity
Research indicates that chalcones possess significant antimicrobial properties. A study demonstrated that this compound exhibited inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve the disruption of bacterial cell membranes and inhibition of essential metabolic pathways .
Anticancer Properties
Chalcones have been extensively studied for their potential anticancer effects. This compound has shown promise in inducing apoptosis in cancer cells. The compound's ability to modulate signaling pathways, such as the PI3K/Akt pathway, contributes to its anticancer activity. In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells .
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have been attributed to its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This activity suggests potential therapeutic applications in treating inflammatory diseases .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | Uniqueness |
|---|---|---|---|
| 4-Hydroxychalcone | Structure | Antioxidant, anti-inflammatory | Hydroxyl group enhances solubility |
| 2',4'-Dihydroxychalcone | Structure | Anticancer, antimicrobial | Two hydroxyl groups increase reactivity |
| This compound | Structure | Antimicrobial, anticancer, anti-inflammatory | Unique combination of thiophene and methyl-substituted phenyl groups |
The biological activity of this compound is primarily mediated through:
- Apoptosis Induction : The compound activates intrinsic apoptotic pathways in cancer cells.
- Enzyme Inhibition : It inhibits key enzymes involved in inflammation and microbial metabolism.
- Cell Membrane Disruption : The structural properties allow it to interact with bacterial membranes effectively.
Case Studies
Several studies have investigated the biological activities of this compound:
- Antimicrobial Study : A study published in a peer-reviewed journal highlighted the effectiveness of this compound against resistant strains of bacteria, showcasing its potential as a lead compound for antibiotic development .
- Cancer Cell Line Study : In vitro experiments conducted on various cancer cell lines revealed significant cytotoxic effects attributed to the compound's ability to induce cell cycle arrest and apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
